REACTION_CXSMILES
|
C(O)CO.[CH2:5]([CH:7]1[O:9][CH2:8]1)[Cl:6].B(F)(F)F.C(O)CO>O>[CH2:5]([CH:7]1[O:9][CH2:8]1)[Cl:6].[CH2:5]([Cl:6])/[CH:7]=[CH:8]\[OH:9] |f:2.3|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CO)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(Cl)C1CO1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CO)O
|
Name
|
BF3 ethylene glycol
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
B(F)(F)F.C(CO)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(Cl)C1CO1
|
Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
20 °C
|
Type
|
CUSTOM
|
Details
|
with stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
fitted with a mechanical stirrer, funnel, condenser
|
Type
|
ADDITION
|
Details
|
was added into the reaction mixture
|
Type
|
CUSTOM
|
Details
|
The organic phase in the flask was then separated from the aqueous phase
|
Type
|
CUSTOM
|
Details
|
the organic phase was dried at 40° C. under vacuum for one day
|
Duration
|
1 d
|
Type
|
ADDITION
|
Details
|
by adding the epichlorohydrin to the bulk ethylene glycol containing the catalyst over a period of time in order
|
Name
|
|
Type
|
product
|
Smiles
|
C(Cl)C1CO1
|
Name
|
|
Type
|
product
|
Smiles
|
C(/C=C\O)Cl
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
C(O)CO.[CH2:5]([CH:7]1[O:9][CH2:8]1)[Cl:6].B(F)(F)F.C(O)CO>O>[CH2:5]([CH:7]1[O:9][CH2:8]1)[Cl:6].[CH2:5]([Cl:6])/[CH:7]=[CH:8]\[OH:9] |f:2.3|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CO)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(Cl)C1CO1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CO)O
|
Name
|
BF3 ethylene glycol
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
B(F)(F)F.C(CO)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(Cl)C1CO1
|
Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
20 °C
|
Type
|
CUSTOM
|
Details
|
with stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
fitted with a mechanical stirrer, funnel, condenser
|
Type
|
ADDITION
|
Details
|
was added into the reaction mixture
|
Type
|
CUSTOM
|
Details
|
The organic phase in the flask was then separated from the aqueous phase
|
Type
|
CUSTOM
|
Details
|
the organic phase was dried at 40° C. under vacuum for one day
|
Duration
|
1 d
|
Type
|
ADDITION
|
Details
|
by adding the epichlorohydrin to the bulk ethylene glycol containing the catalyst over a period of time in order
|
Name
|
|
Type
|
product
|
Smiles
|
C(Cl)C1CO1
|
Name
|
|
Type
|
product
|
Smiles
|
C(/C=C\O)Cl
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
C(O)CO.[CH2:5]([CH:7]1[O:9][CH2:8]1)[Cl:6].B(F)(F)F.C(O)CO>O>[CH2:5]([CH:7]1[O:9][CH2:8]1)[Cl:6].[CH2:5]([Cl:6])/[CH:7]=[CH:8]\[OH:9] |f:2.3|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CO)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(Cl)C1CO1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CO)O
|
Name
|
BF3 ethylene glycol
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
B(F)(F)F.C(CO)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(Cl)C1CO1
|
Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
20 °C
|
Type
|
CUSTOM
|
Details
|
with stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
fitted with a mechanical stirrer, funnel, condenser
|
Type
|
ADDITION
|
Details
|
was added into the reaction mixture
|
Type
|
CUSTOM
|
Details
|
The organic phase in the flask was then separated from the aqueous phase
|
Type
|
CUSTOM
|
Details
|
the organic phase was dried at 40° C. under vacuum for one day
|
Duration
|
1 d
|
Type
|
ADDITION
|
Details
|
by adding the epichlorohydrin to the bulk ethylene glycol containing the catalyst over a period of time in order
|
Name
|
|
Type
|
product
|
Smiles
|
C(Cl)C1CO1
|
Name
|
|
Type
|
product
|
Smiles
|
C(/C=C\O)Cl
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
C(O)CO.[CH2:5]([CH:7]1[O:9][CH2:8]1)[Cl:6].B(F)(F)F.C(O)CO>O>[CH2:5]([CH:7]1[O:9][CH2:8]1)[Cl:6].[CH2:5]([Cl:6])/[CH:7]=[CH:8]\[OH:9] |f:2.3|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CO)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(Cl)C1CO1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CO)O
|
Name
|
BF3 ethylene glycol
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
B(F)(F)F.C(CO)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(Cl)C1CO1
|
Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
20 °C
|
Type
|
CUSTOM
|
Details
|
with stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
fitted with a mechanical stirrer, funnel, condenser
|
Type
|
ADDITION
|
Details
|
was added into the reaction mixture
|
Type
|
CUSTOM
|
Details
|
The organic phase in the flask was then separated from the aqueous phase
|
Type
|
CUSTOM
|
Details
|
the organic phase was dried at 40° C. under vacuum for one day
|
Duration
|
1 d
|
Type
|
ADDITION
|
Details
|
by adding the epichlorohydrin to the bulk ethylene glycol containing the catalyst over a period of time in order
|
Name
|
|
Type
|
product
|
Smiles
|
C(Cl)C1CO1
|
Name
|
|
Type
|
product
|
Smiles
|
C(/C=C\O)Cl
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |